molecular formula C10H18Cl4 B1450961 1,1,1,3-Tetrachlorodecane CAS No. 51755-60-3

1,1,1,3-Tetrachlorodecane

Cat. No. B1450961
CAS RN: 51755-60-3
M. Wt: 280.1 g/mol
InChI Key: YJYOJVPCYHTCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3-Tetrachlorodecane (TCD) is an organic compound which belongs to the family of halogenated hydrocarbons. It is a colorless liquid at room temperature and pressure, and has a sweet, pungent odor. Its chemical formula is C10H6Cl4. TCD is used as a solvent and in the production of pesticides, herbicides, and other chemicals. It is also used as a laboratory reagent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Catalysis

    1,1,1,3-Tetrachlorodecane can be synthesized from ethylene and carbon tetrachloride using iron chloride, a nitrile, and a phosphate ester as catalysts. The process achieves a high conversion ratio of up to 90% for carbon tetrachloride and a selectivity of up to 80% for 1,1,1,3-tetrachlorodecane under optimal conditions (Yang Hui-e, 2010).

  • Conformational Analysis

    The conformational state of 1,1,1,3-tetrachloropropane, a related compound, has been studied using the PMR method in various solvents. This research provides insights into the behavior of similar chlorinated compounds like 1,1,1,3-tetrachlorodecane in different solvents (B. Énglin et al., 1973).

  • Radical Reactions and Polymer Chemistry

    1,1,1,3-Tetrachloropropane adds to vinylidene chloride in the presence of co-ordination catalysts, resulting in various chemical structures including CHCl2CH2CCl2CH2CHCl2, a product of 1,5-hydrogen shift in the intermediate radical. This showcases its potential in polymer chemistry and radical reaction studies (N. A. Kuz’mina et al., 1976).

  • Adduct Formation and Chemical Reactions

    The addition of 1,1,1,3-tetrachloropropane to various olefins in the presence of catalysts like Fe(CO)5 has been studied. This research gives insight into the reactivity and potential chemical applications of 1,1,1,3-Tetrachlorodecane (E. T. Chukovskaya et al., 1972).

Environmental and Analytical Chemistry 5. Homogeneous Degradation: The homogeneous degradation of polychlorinated n-alkanes like 1,2,9,10-tetrachlorodecane, which is structurally similar to 1,1,1,3-Tetrachlorodecane, has been studied in aqueous solutions using hydrogen peroxide, iron, and UV light. This research is vital for understanding the environmental fate and potential remediation methods for such compounds (T. El-Morsi et al., 2002).

  • Nuclear Quadrupole Resonance (NQR) Analysis: The use of 35Cl NQR data to study the dynamical model of the 1,1,1,3-tetrachloropropane crystal structure provides valuable information about molecular vibrations and reorientations, which could be relevant for studying similar chlorinated compounds like 1,1,1,3-Tetrachlorodecane (A. Danilov et al., 1979).

properties

IUPAC Name

1,1,1,3-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYOJVPCYHTCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872677
Record name 1,1,1,3-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetrachlorodecane

CAS RN

51755-60-3
Record name 1,1,1,3-Tetrachlorodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3-Tetrachlorodecane
Reactant of Route 2
1,1,1,3-Tetrachlorodecane
Reactant of Route 3
1,1,1,3-Tetrachlorodecane
Reactant of Route 4
1,1,1,3-Tetrachlorodecane
Reactant of Route 5
1,1,1,3-Tetrachlorodecane
Reactant of Route 6
Reactant of Route 6
1,1,1,3-Tetrachlorodecane

Citations

For This Compound
6
Citations
D Gruszecka, J Grandy, E Gionfriddo, V Singh… - Food Chemistry, 2021 - Elsevier
A thin film-solid phase microextraction (TF-SPME) method was developed to test for 5 individual polychlorinated n-alkanes (PCAs) from commercial cod liver oil samples. This was …
Number of citations: 10 www.sciencedirect.com
P Korytár, J Parera, PEG Leonards, FJ Santos… - … of Chromatography A, 2005 - Elsevier
Comprehensive two-dimensional gas chromatography with electron-capture negative ionization time-of-flight mass spectrometry (GC×GC–ECNI-TOF-MS) is used to study the …
Number of citations: 101 www.sciencedirect.com
D Gruszecka - 2019 - uwspace.uwaterloo.ca
Anthropogenic contaminants have been on the rise worldwide due to global industrialization. The world is now faced with the consequences of the pollution caused by the exposure of …
Number of citations: 1 uwspace.uwaterloo.ca
F Beaume, M Coelhan, H Parlar - Analytica chimica acta, 2006 - Elsevier
A new chlorodecane (CD) standard was developed consisting of five single compounds with 5–9 Cl-atoms, with which it was possible to determine chlorodecane residues in fish …
Number of citations: 20 www.sciencedirect.com
KH Harada, T Takasuga, T Hitomi, P Wang… - … science & technology, 2011 - ACS Publications
Short-chain chlorinated paraffins (SCCPs) persist in the environment and bioaccumulate in biota and are under review by the Stockholm Convention on persistent organic pollutants. …
Number of citations: 97 pubs.acs.org
P Leonards, J Koekkoek - Proceedings of the 34th International Symposium of …, 2014
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.